4-bromo-N,N-diethyl-2-methylbenzamide
Overview
Description
4-bromo-N,N-diethyl-2-methylbenzamide is an organic compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . It is a solid at room temperature and is commonly used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-diethyl-2-methylbenzamide typically involves the bromination of N,N-diethyl-2-methylbenzamide. The reaction is carried out by reacting N,N-diethyl-2-methylbenzamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions include maintaining a controlled temperature and stirring the mixture until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N,N-diethyl-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
4-bromo-N,N-diethyl-2-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into aromatic compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research on its potential pharmacological properties and its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-bromo-N,N-diethyl-2-methylbenzamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the diethyl and methyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of diethyl.
4-bromo-N,N-diethylbenzamide: Lacks the methyl group on the benzene ring.
4-chloro-N,N-diethyl-2-methylbenzamide: Chlorine atom instead of bromine.
Uniqueness
4-bromo-N,N-diethyl-2-methylbenzamide is unique due to the presence of both bromine and diethyl groups, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile compound for various chemical reactions and research applications .
Properties
IUPAC Name |
4-bromo-N,N-diethyl-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)11-7-6-10(13)8-9(11)3/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXICWGHOUCQKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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